molecular formula C24H22N2O4S2 B2985502 N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 900004-60-6

N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2985502
CAS No.: 900004-60-6
M. Wt: 466.57
InChI Key: DMTJEZAVUYDPRY-UHFFFAOYSA-N
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Description

“N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, an ethoxybenzo[d]thiazolyl moiety, and a methylsulfonyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting from 4-ethoxybenzoic acid, the benzothiazole core can be synthesized through a cyclization reaction with appropriate sulfur and nitrogen sources.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide” would depend on its specific biological target. Typically, such compounds might act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Uniqueness

“N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide” is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzothiazole ring can also affect its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-30-19-13-9-14-20-22(19)25-24(31-20)26(16-17-10-5-4-6-11-17)23(27)18-12-7-8-15-21(18)32(2,28)29/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTJEZAVUYDPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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